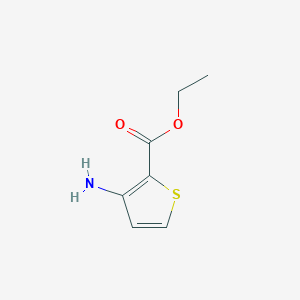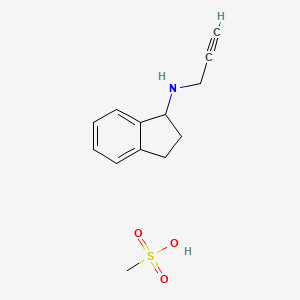
methanesulfonic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TVP1022 mesylate: S-PAI mesylate , is the S-enantiomer of rasagiline mesylate. Rasagiline is a highly potent and selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO), specifically targeting MAO-B and MAO-A with IC50 values of 4.43 nM and 412 nM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TVP1022 mesylate involves the preparation of the S-enantiomer of rasagiline, followed by its conversion to the mesylate salt. The synthetic route typically includes the following steps:
Synthesis of S-rasagiline: The S-enantiomer of rasagiline is synthesized through chiral resolution or asymmetric synthesis methods.
Formation of Mesylate Salt: The S-rasagiline is then reacted with methanesulfonic acid to form the mesylate salt, resulting in TVP1022 mesylate.
Industrial Production Methods: Industrial production of TVP1022 mesylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: TVP1022 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert TVP1022 mesylate to its reduced forms.
Substitution: The mesylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
TVP1022 mesylate has a wide range of scientific research applications, including:
Chemistry:
Click Chemistry: TVP1022 mesylate contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Biology:
Neuroprotection: The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Medicine:
MAO Inhibition: TVP1022 mesylate is used as a research tool to study the inhibition of monoamine oxidase and its effects on neurotransmitter levels.
Industry:
Mecanismo De Acción
TVP1022 mesylate exerts its effects primarily through the inhibition of monoamine oxidase (MAO). The compound binds irreversibly to the active site of MAO, preventing the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Molecular Targets and Pathways:
MAO-B Inhibition: TVP1022 mesylate selectively inhibits MAO-B, which is predominantly found in the brain and is involved in the degradation of dopamine.
Dopaminergic Pathways: By inhibiting MAO-B, the compound increases dopamine levels, enhancing dopaminergic signaling and improving motor function in models of Parkinson’s disease.
Comparación Con Compuestos Similares
Rasagiline Mesylate: The R-enantiomer of TVP1022 mesylate, which is more potent and widely used in clinical settings.
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Uniqueness of TVP1022 Mesylate: TVP1022 mesylate is unique due to its relatively low activity compared to its R-enantiomer, making it a valuable tool for studying the specific effects of MAO inhibition without the potent activity seen with rasagiline mesylate . Its use in click chemistry also adds to its versatility in scientific research .
Propiedades
IUPAC Name |
methanesulfonic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
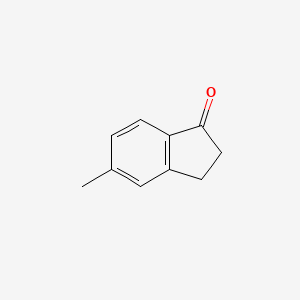
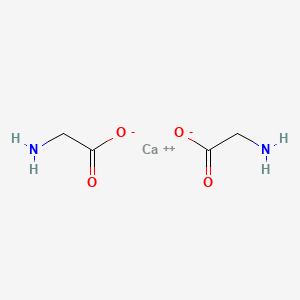
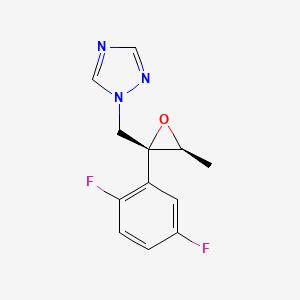
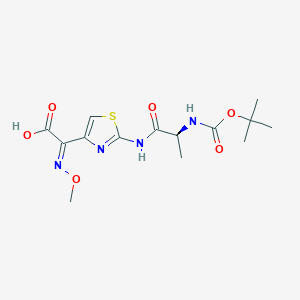
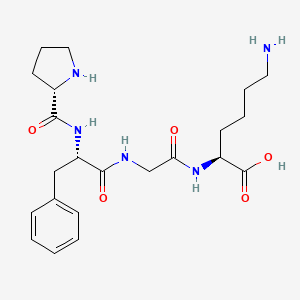

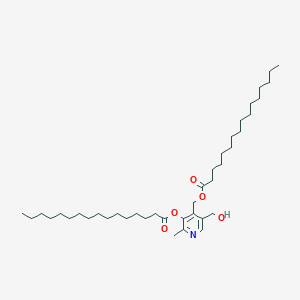
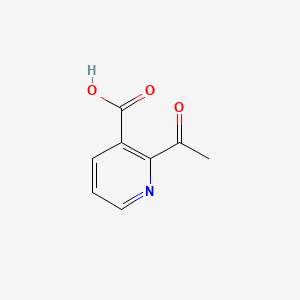
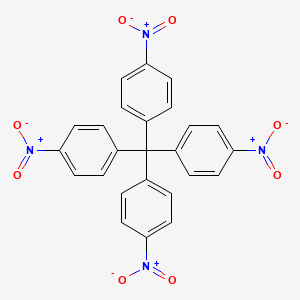
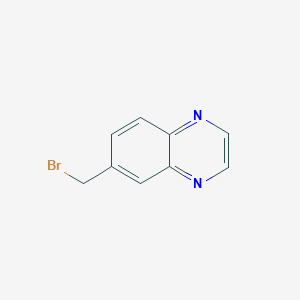
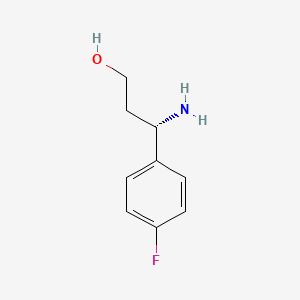

![N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)
